Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

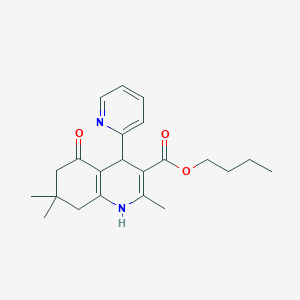

Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinolinone derivative characterized by a hexahydroquinoline core with a pyridin-2-yl substituent at the 4-position and a butyl ester group at the 3-position.

Properties

Molecular Formula |

C22H28N2O3 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

butyl 2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C22H28N2O3/c1-5-6-11-27-21(26)18-14(2)24-16-12-22(3,4)13-17(25)19(16)20(18)15-9-7-8-10-23-15/h7-10,20,24H,5-6,11-13H2,1-4H3 |

InChI Key |

HOLYIDAAZZBEMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Biological Activity

Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. Its unique structure incorporates a hexahydroquinoline core and a pyridinyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C22H28N2O3

- Molecular Weight : 368.46932 g/mol

- CAS Number : 91920838

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research has indicated that derivatives of hexahydroquinoline compounds possess anticancer properties. For example:

- A study highlighted that similar compounds inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Cholinesterase Inhibition

The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are important targets in Alzheimer's disease therapy:

- In vitro studies revealed that related compounds exhibited significant inhibition of both AChE and BChE with IC50 values indicating potency in the micromolar range .

Anti-inflammatory Effects

Preliminary studies suggest that butyl 2,7,7-trimethyl-5-oxo derivatives can exhibit anti-inflammatory properties:

- Compounds structurally similar to this hexahydroquinoline derivative have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.

- Receptor Modulation : It could interact with neurotransmitter receptors influencing cholinergic signaling pathways.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity against various human cancer cell lines with IC50 values ranging from 10 to 30 µM. |

| Study 2 | Reported effective cholinesterase inhibition with a dual-action mechanism against AChE and BChE. |

| Study 3 | Showed anti-inflammatory effects in carrageenan-induced paw edema models in rats. |

Scientific Research Applications

Biological Activities

Research indicates that butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show promising antibacterial effects against various strains of bacteria. For instance:

- Mycobacterium smegmatis: Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .

- Pseudomonas aeruginosa: Some derivatives showed effective inhibition against this Gram-negative bacterium .

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy:

- In vitro Studies: The compound has been tested against MCF-7 breast cancer cells with promising results indicating cytotoxicity .

- Mechanism of Action: The interaction with specific molecular targets suggests it may modulate enzyme activities involved in cancer progression.

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Ester Groups and Aromatic Substituents

The compound’s structural analogs differ primarily in two regions:

Ester group at the 3-position : Methyl, ethyl, or other alkyl/aryl esters.

Aromatic substituent at the 4-position : Phenyl, pyridin-3-yl, pyridin-4-yl, thiophene, or indole derivatives.

Table 1: Key Structural Variations and Physical Properties

*Calculated based on analogous structures.

Impact of Ester Chain Length

Electronic and Steric Effects of 4-Position Substituents

Crystallographic Behavior

- Hexahydroquinoline Core: The central ring adopts a puckered conformation, as seen in ethyl 4-phenyl analogs (mean deviation: 0.224 Å from planarity) .

- Hydrogen Bonding : The pyridin-2-yl group may participate in C–H···N or N–H···O interactions, influencing crystal packing. Ethyl/phenyl analogs form chains via C–H···O bonds .

Table 2: Crystallographic Data for Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.